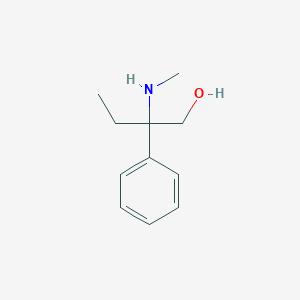
2-甲基氨基-2-苯基丁醇
描述
2-Methylamino-2-phenylbutanol, also known as 2-Methylamino-2-phenylbutanol, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylamino-2-phenylbutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylamino-2-phenylbutanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了“2-甲基氨基-2-苯基丁醇”在科学研究中的应用,但不幸的是,现有的信息不够详细,无法像您要求的那样提供六到八个独特应用的全面分析。
该化合物被称为有机合成中的通用构建块,可用于生产研究化学品、药物和其他特种化学品 . 然而,搜索结果中没有详细介绍科学研究中的具体应用。
生化分析
Biochemical Properties
2-Methylamino-2-phenylbutanol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of trimebutine metabolites . It interacts with enzymes such as esterases and N-demethylases, which facilitate its conversion into other metabolites. The interaction with esterases leads to the hydrolysis of ester bonds, while N-demethylases are involved in the removal of methyl groups from the nitrogen atom . These interactions are crucial for the compound’s metabolic processing and subsequent biochemical effects.
Cellular Effects
2-Methylamino-2-phenylbutanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns . The compound’s impact on cell signaling pathways can alter cellular responses to external stimuli, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Methylamino-2-phenylbutanol exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . For instance, its binding to esterases and N-demethylases modulates their activity, leading to changes in the metabolic pathways of the compound . Additionally, 2-Methylamino-2-phenylbutanol can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylamino-2-phenylbutanol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can vary, with potential alterations in enzyme activity and gene expression observed over time.
Dosage Effects in Animal Models
The effects of 2-Methylamino-2-phenylbutanol in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity . At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and potential cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2-Methylamino-2-phenylbutanol is involved in several metabolic pathways, primarily through its interactions with esterases and N-demethylases . These enzymes facilitate the hydrolysis and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-Methylamino-2-phenylbutanol can influence the levels of these metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methylamino-2-phenylbutanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in particular cellular compartments. The transport and distribution mechanisms are essential for the compound’s bioavailability and its subsequent biochemical effects.
Subcellular Localization
2-Methylamino-2-phenylbutanol exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.
属性
IUPAC Name |
2-(methylamino)-2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGMPWJXQSTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443964 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78483-47-3 | |
| Record name | 2-Methylamino-2-phenylbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



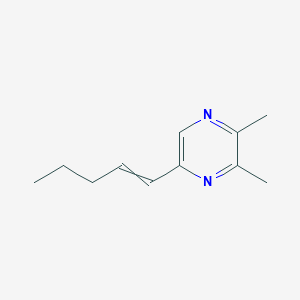
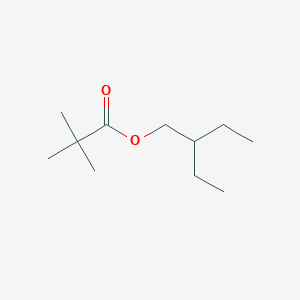

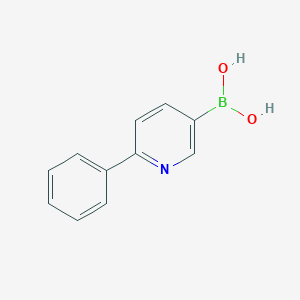

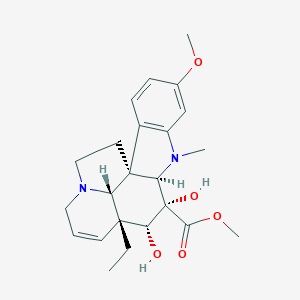
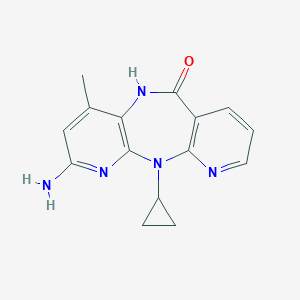
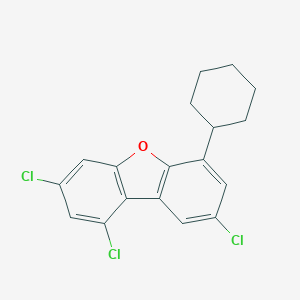
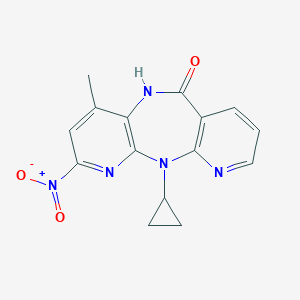
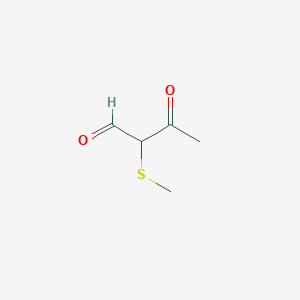
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

